REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[C:10]1([CH2:16][C:17]([O:19][CH2:20]C)=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O(C1CCCC1)S(C(F)(F)F)(=O)=O.[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].COC(C)(C)C>C1COCC1.CN1C(=O)N(C)CCC1>[CH3:20][O:19][C:17](=[O:18])[CH:16]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH2:35][CH:36]1[CH2:40][CH2:39][CH2:38][CH2:37]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
n-BuLi hexanes
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Name
|
THF DMPU
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C1CCCC1
|
Name
|
THF DMPU
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CN1CCCN(C1=O)C
|
Name
|
hexane MTBE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.COC(C)(C)C
|
Name
|
THF DMPU
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CN1CCCN(C1=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at −78° C. for 30-45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yellow solution results
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred over 2-3 h to ambient temperature
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched into 300 mL of 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with methyl-t-butylether (MTBE)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
afford crude product as a yellow oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1CCCC1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |